molecular formula C14H18FN3O3 B389583 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one

Cat. No.: B389583
M. Wt: 295.31g/mol
InChI Key: UNMFDEKJSKZOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one is a chemical compound with the molecular formula C14H18FN3O3 It is characterized by the presence of a butyryl group attached to a piperazine ring, which is further substituted with a 2-fluoro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-butyrylpiperazine with 2-fluoro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Substitution: The butyryl group can be replaced with other acyl groups through acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: 1-Butyryl-4-{2-amino-4-nitrophenyl}piperazine.

    Reduction: 1-Butyryl-4-{2-fluoro-4-aminophenyl}piperazine.

    Substitution: Various acyl-substituted piperazines.

Scientific Research Applications

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyryl-4-{2-chloro-4-nitrophenyl}piperazine
  • 1-Butyryl-4-{2-bromo-4-nitrophenyl}piperazine
  • 1-Butyryl-4-{2-iodo-4-nitrophenyl}piperazine

Uniqueness

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31g/mol

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C14H18FN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3

InChI Key

UNMFDEKJSKZOEA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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